molecular formula C12H11NO5 B8655690 2,4-Pentanedione, 3-(2-nitrobenzoyl)- CAS No. 58130-13-5

2,4-Pentanedione, 3-(2-nitrobenzoyl)-

Cat. No. B8655690
CAS RN: 58130-13-5
M. Wt: 249.22 g/mol
InChI Key: BCRPUBPRQSGJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07560558B2

Procedure details

A mixture of 2-nitrobenzoyl chloride (500 mg) with 4-trimethylsilanyloxy-pent-3-en-2-one (540 mg) was stirred at 140° C. for 5 min. The reaction solution was cooled to room temperature and was then purified by column chromatography using acetone-hexane to give 3-(2-nitro-benzoyl)-pentane-2,4-dione (143 mg, yield 20%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6](Cl)=[O:7])([O-:3])=[O:2].C[Si](C)(C)[O:15][C:16]([CH3:21])=[CH:17][C:18](=[O:20])[CH3:19]>>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([CH:17]([C:18](=[O:20])[CH3:19])[C:16](=[O:15])[CH3:21])=[O:7])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
Name
Quantity
540 mg
Type
reactant
Smiles
C[Si](OC(=CC(C)=O)C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred at 140° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
was then purified by column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)C(C(C)=O)C(C)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 21.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.